molecular formula C6H9ClN2O4S B12811492 4-chlorobenzene-1,3-diamine;sulfuric acid CAS No. 68239-80-5

4-chlorobenzene-1,3-diamine;sulfuric acid

Katalognummer: B12811492
CAS-Nummer: 68239-80-5
Molekulargewicht: 240.67 g/mol
InChI-Schlüssel: MQCUGDYVDRIJAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chlorobenzene-1,3-diamine;sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-benzenediamine. This can be achieved through various methods, including the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of advanced technologies and equipment ensures that the compound is produced in a cost-effective and environmentally friendly manner .

Analyse Chemischer Reaktionen

Types of Reactions

4-chlorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of 4-chlorobenzene-1,3-diamine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a solvent such as ethanol or tetrahydrofuran .

Major Products Formed

The major products formed from the reactions of 4-chlorobenzene-1,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chlorinated quinones, while reduction reactions may produce amines .

Wissenschaftliche Forschungsanwendungen

4-chlorobenzene-1,3-diamine;sulfuric acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-chlorobenzene-1,3-diamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. It may also interact with cellular membranes and other biological structures, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-chlorobenzene-1,3-diamine;sulfuric acid is unique due to its specific combination of 4-chlorobenzene-1,3-diamine and sulfuric acid. This combination results in distinct chemical and physical properties that make it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

68239-80-5

Molekularformel

C6H9ClN2O4S

Molekulargewicht

240.67 g/mol

IUPAC-Name

4-chlorobenzene-1,3-diamine;sulfuric acid

InChI

InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)

InChI-Schlüssel

MQCUGDYVDRIJAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O

Verwandte CAS-Nummern

68239-80-5
84540-39-6
5131-60-2 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.